Floramultine
Overview
Description
Synthesis Analysis
The synthesis of Floramultine and related compounds involves complex organic reactions that highlight the ingenuity of synthetic chemistry. A noteworthy example is the enantioselective synthesis of piperidine alkaloids, which outlines methods potentially applicable to Floramultine's synthesis, emphasizing the strategic use of allyltitanations and metathesis reactions for constructing complex molecular architectures from simpler precursors (Cossy et al., 2002).
Molecular Structure Analysis
Floramultine's molecular structure is characterized by its C-homoaporphine skeleton, a novel arrangement that showcases the compound's unique chemical identity. Studies on similar compounds, such as gardmultine, provide insights into the intricacies of bis-indole alkaloids, potentially mirroring the structural complexity of Floramultine (Silverton & Akiyama, 1982).
Chemical Reactions and Properties
Dynamic imine chemistry underscores the reversible nature of imine bond formation, a principle that may find relevance in the synthesis and modification of Floramultine. The reversible condensation of amines and aldehydes, as seen in imine formation, plays a pivotal role in the dynamic covalent chemistry (DCC) that underpins the synthesis of complex molecules and structures, potentially including Floramultine (Belowich & Stoddart, 2012).
Physical Properties Analysis
While specific studies on Floramultine's physical properties are scarce, insights can be gleaned from research on similar compounds. For instance, the structural determination of compounds like gardmultine through X-ray analysis sheds light on the physical characteristics and arrangement of molecules that share features with Floramultine, offering a basis for understanding its physical properties (Silverton & Akiyama, 1982).
Chemical Properties Analysis
The chemical properties of Floramultine, including its reactivity and interaction with other molecules, can be explored through the lens of dynamic covalent chemistry and the synthesis of complex molecules. The reversible nature of imine bond formation, pivotal in template-directed synthesis, provides valuable insights into the chemical behavior and potential reactivity of Floramultine (Meyer, Joiner, & Stoddart, 2007).
Scientific Research Applications
Herbicides and Biostimulants in Wheat : A study on the influence of herbicides combined with biostimulants on wheat yield and quality. Biostimulants, including seaweed extract and nitrophenols, were tested for their effects on wheat when used with popular herbicides (Matysiak et al., 2018).
Medicinal Plant Applications : A review of therapeutic applications of plants in traditional medicine, focusing on active principles and side effects observed in animals and humans (Bakhiet & Adam, 1995).
Plants for Malaria Treatment : Research on plants used traditionally to treat malaria in Brazil, identifying forty plant species with potential antimalarial use (Botsaris, 2007).
Potted Plant Production : A case study for students in floriculture potted plant production, focusing on the setup of a scientifically rigorous cultivar trial (Anderson, 2001).
Ethnobotanical Study in Pakistan : Documenting indigenous knowledge of medicinal plants in South Waziristan, Pakistan, emphasizing the need for pharmacological and toxicological investigation of certain flora (Aziz et al., 2016).
Herbarium Specimen DNA Retrieval : Demonstrating the retrieval of nuclear sequence data from herbarium specimens, a significant advancement in biodiversity research (Hart et al., 2016).
Mapping Flora Observation Data : Discussing the development of HerbariaViz, a web-based interface for mapping and exploring flora observation data, enhancing the scientific utility of physical flora collections (Auer et al., 2011).
Online Flora of China Project : An online platform called eFloras, developed to enable access to online "electronic" floras, facilitating floristic research and data management (Brach & Song, 2006).
Phytoremediation with Casuarina equisetifolia : Evaluating the growth of Casuarina equisetifolia in diesel-contaminated soil and the application of bioaugmentation and biostimulation processes (Diaz-Martinez et al., 2013).
LEDA Traitbase for European Flora : Describing an open internet database of life-history traits of the Northwest European flora, useful for research on plant biodiversity and functional responses (Kleyer et al., 2008).
Antioxidant and Bioinsecticidal Activity of Plants : Investigating the application of vegetal extracts from spontaneous flora as bioinsecticides and their antioxidant activity for plant and soil protection (Daraban et al., 2022).
Floravit® on Skin and Hair Structure : Studying the effect of Floravit®, a biologically active dietary supplement, on the skin and hair structure in sable (Martes zibellina) (Loenko et al., 2018).
properties
IUPAC Name |
(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITMOIGRCVEHJP-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bechuanine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.